molecular formula C17H24ClN3O2 B6122163 N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide

N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide

Cat. No. B6122163
M. Wt: 337.8 g/mol
InChI Key: XYVYSQFFVXQWDK-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide, also known as CP-122,288, is a chemical compound that belongs to the class of acetylcholine receptor antagonists. It is a promising compound for scientific research applications due to its potential in treating various neurological disorders.

Mechanism of Action

N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide acts as a selective antagonist of the M1 muscarinic acetylcholine receptor. The M1 receptor is a G protein-coupled receptor that is widely distributed in the brain and is involved in cognitive function and memory formation. N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide binds to the M1 receptor and prevents the binding of acetylcholine, which is the natural ligand of the receptor. This results in a decrease in the activity of the receptor, which leads to an improvement in cognitive function and memory.
Biochemical and Physiological Effects:
N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce the motor symptoms of Parkinson's disease in animal models. N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide has a good safety profile and does not cause significant side effects at therapeutic doses.

Advantages and Limitations for Lab Experiments

N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide is a promising compound for scientific research applications due to its potential in treating various neurological disorders. It has a good safety profile and does not cause significant side effects at therapeutic doses. However, N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for research on N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide. One direction is to study its potential in treating other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to develop more selective and potent M1 receptor antagonists based on the structure of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide. Additionally, more research is needed to fully understand the mechanism of action of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide and its potential interactions with other neurotransmitter systems.

Synthesis Methods

The synthesis of N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide involves the reaction of 3-chloro-4-(1-piperidinyl)aniline with 2-(4-morpholinyl)acetic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as N-hydroxysuccinimide (NHS). The reaction takes place in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization to obtain N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide in high purity.

Scientific Research Applications

N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide has been extensively studied for its potential in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It acts as a selective antagonist of the M1 muscarinic acetylcholine receptor, which is involved in cognitive function and memory formation. N-[3-chloro-4-(1-piperidinyl)phenyl]-2-(4-morpholinyl)acetamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce the motor symptoms of Parkinson's disease in animal models.

properties

IUPAC Name

N-(3-chloro-4-piperidin-1-ylphenyl)-2-morpholin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClN3O2/c18-15-12-14(4-5-16(15)21-6-2-1-3-7-21)19-17(22)13-20-8-10-23-11-9-20/h4-5,12H,1-3,6-11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVYSQFFVXQWDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)CN3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(morpholin-4-yl)acetamide

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